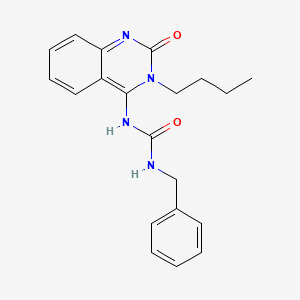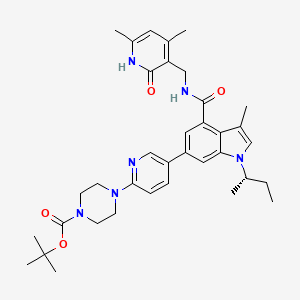
(S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features multiple functional groups, including piperazine, pyridine, indole, and carbamate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The key steps may include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the pyridine ring via a cross-coupling reaction such as Suzuki or Heck coupling.
- Attachment of the piperazine ring through nucleophilic substitution.
- Protection and deprotection steps to introduce the tert-butyl and sec-butyl groups.
- Final coupling to form the carbamate linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the indole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl groups in the carbamate or pyridinone moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Drug Development:
Biochemical Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for its potential as an anti-cancer, anti-inflammatory, or anti-viral agent.
Diagnostics: Utilized in imaging techniques or as biomarkers.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
- ®-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C36H46N6O4 |
|---|---|
Peso molecular |
626.8 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-[1-[(2S)-butan-2-yl]-4-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-3-methylindol-6-yl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C36H46N6O4/c1-9-25(5)42-21-23(3)32-28(33(43)38-20-29-22(2)16-24(4)39-34(29)44)17-27(18-30(32)42)26-10-11-31(37-19-26)40-12-14-41(15-13-40)35(45)46-36(6,7)8/h10-11,16-19,21,25H,9,12-15,20H2,1-8H3,(H,38,43)(H,39,44)/t25-/m0/s1 |
Clave InChI |
QWFKLLKDLSISOA-VWLOTQADSA-N |
SMILES isomérico |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C)C |
SMILES canónico |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


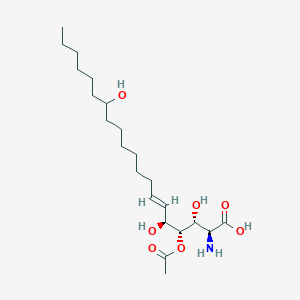
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)
![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)
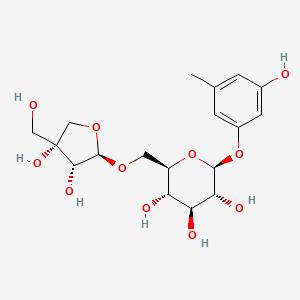
![7-Chloro-6-methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110123.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)
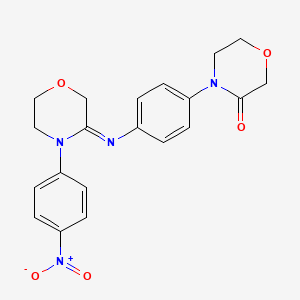

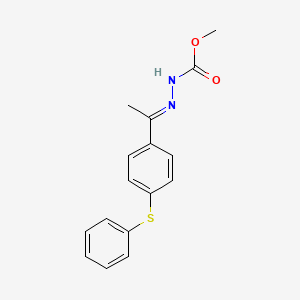
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14110159.png)
![4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B14110166.png)
![N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110181.png)
